2-Bromo-2,3-dimethylbutane
Overview
Description
2-Bromo-2,3-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a brominated derivative of 2,3-dimethylbutane and is classified as an alkyl halide. This compound is of interest due to its reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2,3-dimethylbutane, leading to the formation of the brominated product.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve more controlled conditions to ensure high yield and purity. The use of continuous flow reactors and precise control of reaction parameters such as temperature and bromine concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2,3-dimethylbutane primarily undergoes elimination and substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound undergoes an elimination reaction to form alkenes. .
Substitution Reactions: In the presence of a nucleophile, such as sodium ethoxide, this compound can undergo nucleophilic substitution to form the corresponding ether.
Common Reagents and Conditions:
Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide in solvents such as ethanol or tert-butanol.
Substitution: Nucleophiles like sodium ethoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Elimination: 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.
Substitution: Corresponding ethers or nitriles, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2,3-dimethylbutane is used in various scientific research applications, particularly in organic synthesis and mechanistic studies. Its reactivity makes it a valuable compound for studying elimination and substitution reactions. Additionally, it can serve as a precursor for more complex molecules in medicinal chemistry and materials science.
Mechanism of Action
The primary mechanism of action for 2-Bromo-2,3-dimethylbutane involves its role as an alkylating agent. In elimination reactions, the bromine atom is abstracted by a base, leading to the formation of a double bond. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Bromo-2-methylpropane: Another alkyl halide with similar reactivity but different steric properties.
2-Chloro-2,3-dimethylbutane: A chlorinated analogue with different leaving group properties.
2-Iodo-2,3-dimethylbutane: An iodinated analogue with a better leaving group but less commonly used due to the higher cost of iodine.
Uniqueness: 2-Bromo-2,3-dimethylbutane is unique due to its specific structure, which allows for the formation of multiple elimination products. Its reactivity and the ease of handling bromine compared to other halogens make it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
2-bromo-2,3-dimethylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGDLGIGRGWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334769 | |
Record name | 2-Bromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-52-5 | |
Record name | 2-Bromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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